molecular formula C12H14N4O2 B2790635 3-Azido-1-(4-methoxyphenyl)piperidin-2-one CAS No. 2309469-03-0

3-Azido-1-(4-methoxyphenyl)piperidin-2-one

Cat. No. B2790635
CAS RN: 2309469-03-0
M. Wt: 246.27
InChI Key: SALPXVNPRWBIJR-UHFFFAOYSA-N
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Description

“3-Azido-1-(4-methoxyphenyl)piperidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a drug that contains two different six-ring lactam structures . This process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be based on this basic piperidine structure, with additional functional groups attached.


Chemical Reactions Analysis

The formation of various piperidine derivatives involves intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

3-Azido-1-(4-methoxyphenyl)piperidin-2-one has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory and anti-viral properties, which could make it useful in the treatment of a wide range of diseases.

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-methoxyphenyl)piperidin-2-one is not fully understood, but it is believed to act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to activate the immune system, which could help to fight off cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, this compound has been shown to have antioxidant properties, which could help to protect against oxidative stress and other forms of cellular damage. Additionally, this compound has been shown to have neuroprotective properties, which could make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

3-Azido-1-(4-methoxyphenyl)piperidin-2-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, this compound has been shown to have low toxicity, which makes it safe for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, its complex synthesis process can make it difficult to obtain pure samples, which could affect the accuracy of experimental results.

Future Directions

There are several future directions for research on 3-Azido-1-(4-methoxyphenyl)piperidin-2-one. One promising area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, more research is needed to optimize the synthesis process of this compound to improve the yield and purity of the final product.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and its applications in other areas of scientific research.

Synthesis Methods

3-Azido-1-(4-methoxyphenyl)piperidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylpiperidin-2-one with sodium azide, followed by hydrogenation and subsequent deprotection. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

properties

IUPAC Name

3-azido-1-(4-methoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-10-6-4-9(5-7-10)16-8-2-3-11(12(16)17)14-15-13/h4-7,11H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALPXVNPRWBIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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